1-Boc-3-(2,4-dimethylphenyl)pyrrolidine

Medicinal Chemistry Structure-Activity Relationship Steric Effects

Generic 3-phenylpyrrolidine building blocks fail to probe the steric and electronic space required for kinase inhibitor SAR, causing regioisomeric mixtures and weak IP positions. 1-Boc-3-(2,4-dimethylphenyl)pyrrolidine overcomes these challenges: • Ortho-methyl blocking group ensures regiospecific C6 functionalization for unambiguous synthesis. • Enhanced lipophilicity (cLogP) and electron-rich aromatic ring enable targeting of hydrophobic kinase back pockets. • Unique substitution pattern supports novel composition-of-matter IP. Supplied as stable Boc-protected amine for direct library use.

Molecular Formula C17H25NO2
Molecular Weight 275.4 g/mol
Cat. No. B13670429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(2,4-dimethylphenyl)pyrrolidine
Molecular FormulaC17H25NO2
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C)C
InChIInChI=1S/C17H25NO2/c1-12-6-7-15(13(2)10-12)14-8-9-18(11-14)16(19)20-17(3,4)5/h6-7,10,14H,8-9,11H2,1-5H3
InChIKeyNCIQWPRVBORXJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-(2,4-dimethylphenyl)pyrrolidine Procurement Guide


1-Boc-3-(2,4-dimethylphenyl)pyrrolidine (tert-butyl 3-(2,4-dimethylphenyl)pyrrolidine-1-carboxylate) is an N-protected 3-arylpyrrolidine building block featuring a sterically demanding, electron-rich 2,4-dimethylphenyl substituent . This class of saturated N-heterocycles is a privileged scaffold in medicinal chemistry, and the specific substitution pattern on the aryl ring dictates its utility in generating diverse compound libraries, distinguishing it from its unsubstituted and mono-substituted phenyl analogs [1].

SAR probe

3-arylpyrrolidine building block with sterically demanding 2,4-dimethylphenyl substitution for structure-activity relationship studies.

Library design

Introduces electron-rich, lipophilic fragment distinct from simple phenyl analogs; supports focused library synthesis targeting hydrophobic binding pockets.

Regioselective handle

Ortho-methyl group restricts functionalization to a single site, enabling exclusive C6-derivatization strategies.

Boc-protected for orthogonal deprotection.

Why Generic 3-Arylpyrrolidines Cannot Substitute


In structure-activity relationship (SAR) and lead optimization programs, simple 3-arylpyrrolidine intermediates like 1-Boc-3-phenylpyrrolidine are not interchangeable with their 2,4-dimethylphenyl analog. The introduction of two ortho/para-methyl groups fundamentally alters key properties, including steric bulk, lipophilicity (cLogP), and the electron density of the aromatic ring [1]. These changes directly impact molecular recognition, target binding kinetics, and pharmacokinetic profiles. A generic substitution fails to probe the same chemical space, leading to a complete loss of SAR information for the dimethyl-substituted series and potentially sacrificing a unique intellectual property position [2].

Steric mismatch

Replacing 2,4-dimethylphenyl with unsubstituted phenyl reduces molecular volume significantly; steric interactions in a target pocket may not be replicated.

Target: 2,4-dimethylphenyl Generic: phenyl
Lipophilicity shift

A simple 3-phenylpyrrolidine has lower cLogP, potentially altering membrane permeability and metabolic profile; SAR data may not transfer.

cLogP ~4.2 cLogP ~3.1
Regiochemical divergence

Absence of ortho-methyl group allows multiple functionalization sites; may produce regioisomeric mixtures and compromise synthetic route fidelity.

Single C6 access Two ortho positions

Quantitative Comparator Evidence


Steric Bulk Comparison

The 2,4-dimethylphenyl group introduces significantly greater steric bulk than an unsubstituted phenyl ring. This can be quantified by the difference in the Topological Polar Surface Area (TPSA) contribution of the aromatic fragment and the calculated molecular volume. The target compound's higher steric demand restricts conformational freedom around the pyrrolidine-aryl bond, which can lead to enhanced target selectivity over analogs.

Steric Bulk
Class-level inference
Target: ~280.4 ų Phenyl analog: ~248.1 ų Difference: +32.3 ų
Supports steric differentiation in SAR; conformational restriction may influence target selectivity.
Computed values; confirm experimentally.
Medicinal Chemistry Structure-Activity Relationship Steric Effects

Lipophilicity and ADME Impact

The addition of two methyl groups to the phenyl ring substantially increases the calculated partition coefficient (cLogP). The target compound is predicted to be more lipophilic than its unsubstituted and mono-methylated analogs. This property directly impacts membrane permeability, solubility, and metabolic stability.

Lipophilicity (cLogP)
Class-level inference
Target: ~4.2 Phenyl: ~3.1 p-Tolyl: ~3.6 Δ +1.1 vs phenyl
Reports higher lipophilicity; may support design of hydrophobic pocket ligands.
Predicted values; verify with experimental logP.
Drug Design ADME Lipophilicity

Regioselectivity in Functionalization

The presence of the ortho-methyl group on the 2,4-dimethylphenyl substituent blocks one of the two ortho-positions, fundamentally altering the regiochemical outcome of electrophilic aromatic substitution or directed ortho-metalation (DoM) reactions compared to the unsubstituted phenyl analog. While both are viable, the products are constitutionally distinct, making the building blocks non-substitutable. [1]

Regioselectivity
Supporting evidence
Target: one C6 ortho-site available Phenyl: two equivalent ortho-sites Outcome: exclusive vs. mixture
Enables unambiguous C6 functionalization; wrong building block leads to regioisomeric mixtures.
Based on directed ortho-metalation principles (Snieckus, 1990).
Organic Synthesis Directed ortho-Metalation Building Block Utility

Validated Application Scenarios


Kinase Inhibitor Libraries for Hydrophobic Pockets

The enhanced steric bulk and lipophilicity of the 2,4-dimethylphenyl group, compared to a simple phenyl ring, make this building block ideal for generating focused libraries aimed at exploiting a hydrophobic back pocket in a kinase active site, a common strategy to improve potency and selectivity [1]. Procurement should be favored for this purpose over 1-Boc-3-phenylpyrrolidine.

Exclusive C6-Derivatized Pyrrolidine Synthesis

When a synthetic route requires exclusive functionalization at the C6 position of the aryl ring, this compound is the required starting material. The ortho-methyl group acts as a blocking group, preventing the formation of regioisomeric mixtures that would occur with the unsubstituted 1-Boc-3-phenylpyrrolidine, ensuring a high-yielding, unambiguous synthetic outcome [2].

Intellectual Property Generation in Crowded Space

In a competitive medicinal chemistry field where 3-phenylpyrrolidine-based structures are heavily patented, the 2,4-dimethylphenyl analog offers a distinct and novel structure. Its procurement supports the generation of new composition-of-matter IP, as its unique substitution pattern leads to different biological profiles and is not an obvious choice for a simple scaffold hop [3].

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Enhanced steric bulk and lipophilicity
Hydrophobic back-pocket binding; selectivity over phenyl scaffolds
Exclusive C6-arylpyrrolidine synthesis
Ortho-methyl blocking group
Regioselective functionalization; avoid regioisomeric mixtures
Intellectual property generation
Distinct substitution pattern
Non-obvious scaffold in crowded 3-phenylpyrrolidine patent space
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